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# An In-depth Technical Guide to the Infrared Spectrum of 2,3-Dimethylpyridine

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Compound of Interest		
Compound Name:	2,3-Dimethylpyridine-d9	
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This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 2,3-dimethylpyridine, also known as 2,3-lutidine. The document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. It details the vibrational frequencies and their assignments, outlines the experimental protocol for obtaining the spectrum, and presents a logical workflow for the analysis.

# Data Presentation: Vibrational Frequencies and Assignments

The infrared spectrum of 2,3-dimethylpyridine is characterized by a series of absorption bands corresponding to the distinct vibrational modes of the molecule. The data presented in Table 1 summarizes the key experimental frequencies observed in the spectrum, alongside their theoretical assignments derived from computational studies. These assignments are based on Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level, which provide a reliable correlation between observed spectral features and specific molecular motions[1].

The spectrum was obtained from a solution of 2,3-dimethylpyridine, with carbon tetrachloride (CCl<sub>4</sub>) used as the solvent for the 5000-1330 cm<sup>-1</sup> region and carbon disulfide (CS<sub>2</sub>) for the 1330-625 cm<sup>-1</sup> region[2]. It is important to note that solvent-related absorptions, particularly around 1550 cm<sup>-1</sup> for CCl<sub>4</sub> and 850 cm<sup>-1</sup> for CS<sub>2</sub>, may be present in the spectrum[2].

Table 1: Summary of IR Vibrational Frequencies and Assignments for 2,3-Dimethylpyridine



Experimental Frequency (cm <sup>-1</sup> ) [2]	Calculated Frequency (cm <sup>-1</sup> ) [1]	Assignment[1]	Vibrational Mode Description
~3050	3054	ν(C-H)	Aromatic C-H Stretching
~2970	2975	vas(CH₃)	Asymmetric CH₃ Stretching
~2930	2933	νs(CH₃)	Symmetric CH₃ Stretching
~1590	1592	ν(C=C), ν(C=N)	Ring C=C and C=N Stretching
~1460	1461	δas(CH₃)	Asymmetric CH₃ Bending
~1445	1448	ν(C=C), ν(C=N)	Ring C=C and C=N Stretching
~1380	1383	δs(CH₃)	Symmetric CH₃ Bending (Umbrella Mode)
~1190	1193	β(C-H)	In-plane C-H Bending
~1030	1032	Ring Breathing	Pyridine Ring Breathing Mode
~780	784	у(С-Н)	Out-of-plane C-H Bending
~730	731	Ring Puckering	Out-of-plane Ring Bending

Abbreviations:  $\nu$  - stretching;  $\nu$ as - asymmetric stretching;  $\nu$ s - symmetric stretching;  $\delta$  - bending (in-plane);  $\delta$ as - asymmetric bending;  $\delta$ s - symmetric bending;  $\delta$  - in-plane bending;  $\delta$  - out-of-plane bending.



## **Experimental Protocols**

The acquisition of a high-quality IR spectrum for 2,3-dimethylpyridine requires careful sample preparation and instrument operation. The following protocol describes a standard methodology for Fourier Transform Infrared (FT-IR) spectroscopy of a liquid sample.

### **Sample Preparation**

The experimental data referenced was obtained using a solution-state sample[2].

- Analyte: 2,3-Dimethylpyridine (2,3-Lutidine), CAS Registry Number: 583-61-9[2].
- Sample State: Liquid solution[2].
- Solvents:
  - Carbon tetrachloride (CCl<sub>4</sub>) was used for the spectral range of 5000-1330 cm<sup>-1</sup>[2].
  - Carbon disulfide (CS<sub>2</sub>) was used for the spectral range of 1330-625 cm<sup>-1</sup>[2].
- Concentration: A 10% solution was prepared for both solvent systems[2].
- Procedure: A small drop of the prepared solution is placed on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. A second plate is placed on top, and a slight rotation ensures an even, thin film of the liquid is formed between the plates.

#### Instrumentation and Data Acquisition

While the original data was collected on a dispersive instrument, a modern FT-IR spectrometer is now standard for such analyses[2].

- Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
- Spectral Range: Typically 4000 to 400 cm<sup>-1</sup>.
- Resolution: A resolution of 4 cm<sup>-1</sup> is generally sufficient for routine analysis[2].

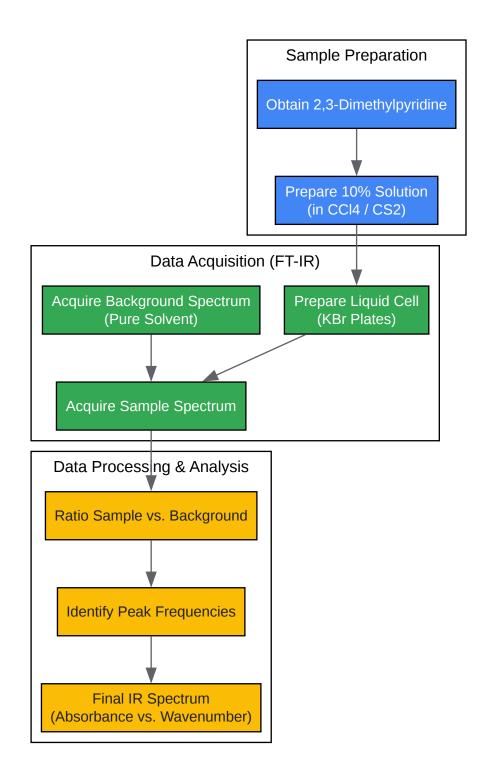


- Measurement Mode: Transmission. The IR beam is passed through the sample sandwiched between the salt plates.
- Background Spectrum: A background spectrum of the pure solvent (CCl<sub>4</sub> or CS<sub>2</sub>) in the same salt plates and path length should be collected first. This allows for the subtraction of solvent and atmospheric (H<sub>2</sub>O, CO<sub>2</sub>) absorptions from the sample spectrum.
- Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-tonoise ratio.
- Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum, resulting in a plot of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

## **Mandatory Visualization**

The following diagrams illustrate the logical workflow for the experimental and computational analysis of the 2,3-dimethylpyridine IR spectrum.

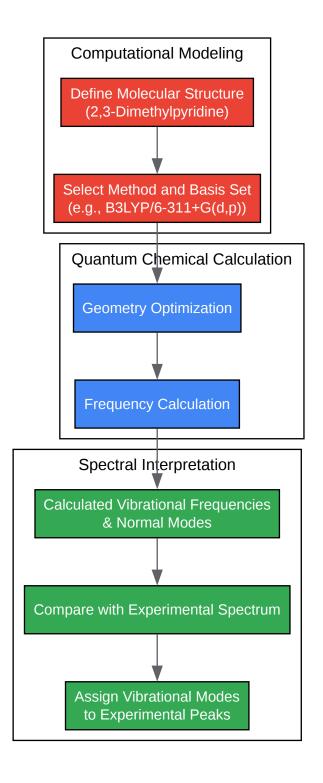




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**Caption:** Experimental workflow for obtaining the IR spectrum of 2,3-dimethylpyridine.





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Caption: Logical workflow for the computational analysis and assignment of vibrational modes.



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#### References

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